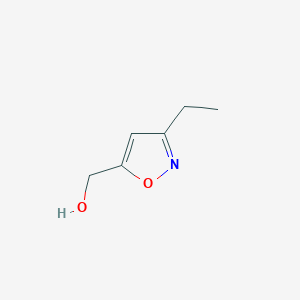

(3-Ethyl-1,2-oxazol-5-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(3-ethyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-5-3-6(4-8)9-7-5/h3,8H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWYXPHAQNCKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512618 | |

| Record name | (3-Ethyl-1,2-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14716-90-6 | |

| Record name | 3-Ethyl-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethyl-1,2-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of (3-Ethyl-1,2-oxazol-5-yl)methanol: A Technical Guide

Disclaimer: Publicly available experimental data for the physicochemical properties of (3-Ethyl-1,2-oxazol-5-yl)methanol is limited. The following information has been compiled based on data from closely related structural analogs. Therefore, the presented values should be considered as estimations.

Introduction

This compound is a heterocyclic compound belonging to the isoxazole family. Isoxazole derivatives are of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities.[1][2] The isoxazole ring can influence the physicochemical properties of a molecule, potentially enhancing its therapeutic efficacy.[1][2] This technical guide provides an overview of the predicted physicochemical properties and a generalized synthesis protocol for this compound, based on available data for analogous compounds.

Physicochemical Properties

| Property | Estimated Value | Source (Analogous Compound) |

| Molecular Formula | C₆H₉NO₂ | - |

| Molecular Weight | 127.14 g/mol | Calculated |

| Melting Point (°C) | Not available | (3-para-tolyl-isoxazol-5-yl)methanol: 97 °C[1] |

| Boiling Point (°C) | Not available | (3-Methyl-5-isoxazolemethanol): 242 °C at 760 mmHg[3] |

| logP | ~1.0 - 2.0 | (3-Phenylisoxazol-5-yl)methanol: 1.83[4] |

| Topological Polar Surface Area (TPSA) | 46.26 Ų | (3-Phenylisoxazol-5-yl)methanol[4] |

| Hydrogen Bond Donors | 1 | (3-Phenylisoxazol-5-yl)methanol[4] |

| Hydrogen Bond Acceptors | 3 | (3-Phenylisoxazol-5-yl)methanol[4] |

| Rotatable Bonds | 2 | (3-Phenylisoxazol-5-yl)methanol[4] |

Experimental Protocols

A general methodology for the synthesis of 3-substituted-isoxazol-5-yl-methanols involves the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne.[1] The following is a generalized protocol for the synthesis of this compound, adapted from procedures for similar compounds.[1][5]

1. Synthesis of Propanaldoxime (Intermediate)

-

Materials: Propanal, hydroxylamine hydrochloride, pyridine, and a suitable solvent (e.g., ethanol).

-

Procedure: To a solution of propanal in a suitable solvent, add hydroxylamine hydrochloride and pyridine. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the oxime. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for example, by recrystallization or column chromatography.

2. Synthesis of this compound

-

Materials: Propanaldoxime, propargyl alcohol, an oxidizing agent (e.g., sodium hypochlorite solution or N-chlorosuccinimide), and a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure: The propanaldoxime is dissolved in a suitable solvent. To this solution, the oxidizing agent is added to generate the corresponding nitrile oxide in situ. Propargyl alcohol is then added to the reaction mixture. The reaction proceeds via a 1,3-dipolar cycloaddition. The reaction is typically stirred for several hours at room temperature or with gentle heating.[1][5] After the reaction is complete (as monitored by TLC), the mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to yield this compound.

Synthesis Workflow

Caption: Generalized synthesis workflow for this compound.

Conclusion

While specific experimental data for this compound remains elusive, this guide provides a foundational understanding of its likely physicochemical properties and a viable synthetic approach based on established methodologies for analogous isoxazole derivatives. Researchers and drug development professionals can use this information as a starting point for the synthesis and further investigation of this compound and its potential applications. It is strongly recommended that experimental validation of these properties be conducted for any future research or development activities.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 3. 3-Methyl-5-Isoxazolemethanol | CAS#:14716-89-3 | Chemsrc [chemsrc.com]

- 4. chemscene.com [chemscene.com]

- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

(3-Ethyl-1,2-oxazol-5-yl)methanol: A Technical Guide for Researchers

CAS Number: 14716-90-6

Structure:

Figure 1. Chemical Structure of this compound.

This technical guide provides an in-depth overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of the known biological activities of the broader isoxazole class of molecules.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| CAS Number | 14716-90-6 | [1] |

| Appearance | Liquid | [1] |

| SMILES | CCc1cc(CO)on1 | [1] |

| InChI | 1S/C6H9NO2/c1-2-5-3-6(4-8)9-7-5/h3,8H,2,4H2,1H3 | [1] |

| InChIKey | PUWYXPHAQNCKLQ-UHFFFAOYSA-N | [1] |

Table 2: Predicted Spectroscopic Data

| Parameter | Predicted Value |

| ¹H NMR (CDCl₃) | |

| δ (ppm) | Multiplicity |

| ~6.2 | s |

| ~4.7 | s |

| ~2.7 | q |

| ~1.3 | t |

| ~2.5 | br s |

| ¹³C NMR (CDCl₃) | |

| δ (ppm) | Assignment |

| ~170 | C-5 (isoxazole ring) |

| ~162 | C-3 (isoxazole ring) |

| ~100 | C-4 (isoxazole ring) |

| ~58 | -CH₂OH |

| ~21 | -CH₂-CH₃ |

| ~12 | -CH₂-CH₃ |

| Mass Spectrometry | |

| Molecular Ion [M]⁺ | m/z 127 |

| Base Peak | m/z 98 ([M-CH₂OH]⁺) |

Synthesis of this compound

The synthesis of this compound can be achieved via a 1,3-dipolar cycloaddition reaction. This common method for forming isoxazole rings involves the reaction of a nitrile oxide with an alkyne. In this case, the nitrile oxide is generated in situ from propanal oxime, which then reacts with propargyl alcohol.

Experimental Protocol

Materials:

-

Propanal

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (Et₃N)

-

Propargyl alcohol

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step 1: Synthesis of Propanal Oxime

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.

-

Cool the solution in an ice bath and add a solution of sodium hydroxide (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.

-

To this cold solution, add propanal (1.0 equivalent) dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield propanal oxime.

Step 2: 1,3-Dipolar Cycloaddition

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve propanal oxime (1.0 equivalent) in anhydrous DMF.

-

Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution, maintaining the temperature below 30 °C.

-

After the addition is complete, stir the mixture for 30 minutes at room temperature.

-

Add triethylamine (1.2 equivalents) dropwise to the reaction mixture, which will generate the nitrile oxide in situ.

-

Immediately following the addition of triethylamine, add propargyl alcohol (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Biological Activity and Drug Development Potential

While specific biological data for this compound is not extensively documented in publicly available literature, the isoxazole scaffold is a well-established pharmacophore in drug discovery.[2][3] Isoxazole-containing compounds have demonstrated a wide range of biological activities, making this class of molecules highly attractive to medicinal chemists.[2][3]

Known biological activities of isoxazole derivatives include:

-

Anticancer: Various isoxazole derivatives have shown potent cytotoxic activity against a range of cancer cell lines.[2]

-

Antimicrobial: The isoxazole ring is a key component in several antibacterial and antifungal agents.[2]

-

Anti-inflammatory: Some isoxazole-containing compounds exhibit anti-inflammatory properties.[2]

-

Antiviral: The isoxazole moiety has been incorporated into molecules with antiviral activity.[2]

The presence of the hydroxymethyl group at the 5-position of the isoxazole ring in this compound provides a valuable handle for further chemical modification. This allows for the synthesis of a library of derivatives, which can be screened for various biological activities. The ethyl group at the 3-position can also be varied to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against a particular biological target.

Diagrams

The following diagrams illustrate the key chemical transformations and a conceptual workflow for the application of this compound in a drug discovery context.

Caption: General synthetic pathway for this compound.

Caption: Conceptual workflow for drug discovery using the target compound.

References

Technical Guide: Spectroscopic and Structural Analysis of (3-Ethyl-1,2-oxazol-5-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Ethyl-1,2-oxazol-5-yl)methanol is a heterocyclic compound featuring an isoxazole core, a five-membered ring containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. A thorough understanding of the spectroscopic properties of such compounds is crucial for their synthesis, characterization, and application in drug discovery and development. This technical guide outlines the expected spectral data and the methodologies for the comprehensive analysis of this compound.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.4 | s | 1H | H4 (isoxazole ring) |

| ~4.8 | d | 2H | -CH₂OH |

| ~3.5 | t (broad) | 1H | -OH |

| ~2.8 | q | 2H | -CH₂CH₃ |

| ~1.3 | t | 3H | -CH₂CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C5 (isoxazole ring) |

| ~165 | C3 (isoxazole ring) |

| ~101 | C4 (isoxazole ring) |

| ~56 | -CH₂OH |

| ~20 | -CH₂CH₃ |

| ~11 | -CH₂CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 127.06 | [M]⁺ (Molecular Ion) |

| 110.06 | [M-OH]⁺ |

| 98.05 | [M-C₂H₅]⁺ |

| 96.04 | [M-CH₂OH]⁺ |

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (alcohol) |

| 3120 | Medium | C-H stretch (isoxazole ring) |

| 2980-2850 | Strong | C-H stretch (aliphatic) |

| 1600 | Medium | C=N stretch (isoxazole ring) |

| 1450 | Medium | C=C stretch (isoxazole ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Synthesis of this compound

A plausible synthetic route involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.

-

Preparation of Propanaldoxime: To a solution of propanal (1 equivalent) in ethanol, a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 2-3 hours.

-

Generation of Ethylnitrile Oxide and Cycloaddition: The resulting propanaldoxime is dissolved in a suitable solvent such as dichloromethane. To this solution, N-Chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise at 0°C to generate ethylnitrile oxide in situ. Propargyl alcohol (1 equivalent) is then added, followed by a dropwise addition of a base like triethylamine to facilitate the cycloaddition reaction. The reaction is typically stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

Ionization: For Electron Ionization (EI-MS), the sample is introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV).

-

Analysis: The resulting charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Infrared Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Commercial Availability and Technical Profile of (3-Ethyl-1,2-oxazol-5-yl)methanol: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies relevant to (3-Ethyl-1,2-oxazol-5-yl)methanol. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key data to facilitate its application in scientific research. The isoxazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.

Physicochemical Properties

This compound, identified by CAS number 14716-90-6, is a liquid at room temperature. Its molecular formula is C₆H₉NO₂, with a molecular weight of 127.14 g/mol .

| Property | Value | Reference |

| CAS Number | 14716-90-6 | --INVALID-LINK-- |

| Molecular Formula | C₆H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 127.14 g/mol | --INVALID-LINK-- |

| Physical Form | Liquid | --INVALID-LINK-- |

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The following table summarizes the availability from prominent vendors. Pricing and purity levels are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Number | Purity | Pack Size | Price (USD) |

| Sigma-Aldrich | CBR01658 | Not specified | 1 g | $136.00 |

| CymitQuimica | 10-F059105 | 97% | 100 mg | €113.00 |

| 250 mg | €177.00 | |||

| 500 mg | €279.00 | |||

| 1 g | €403.00 | |||

| 5 g | €1,147.00 | |||

| BLDpharm | BD564721 | Inquire | Inquire | Inquire |

Synthesis Methodology

A representative experimental protocol, adapted from the synthesis of the structurally similar compound (3-para-tolyl-isoxazol-5-yl)methanol, is provided below.[1]

Representative Experimental Protocol: Synthesis of a 3-Substituted-5-Hydroxymethylisoxazole

-

Oxime Formation: An appropriate aldehyde (e.g., propanal for the synthesis of the ethyl-substituted analog) is reacted with hydroxylamine hydrochloride in a suitable solvent such as pyridine. The mixture is typically refluxed for several hours to yield the corresponding aldoxime.[1]

-

Nitrile Oxide Generation and Cycloaddition: The aldoxime is then treated with a mild oxidizing agent, such as sodium hypochlorite, in the presence of propargyl alcohol. This in-situ generation of the nitrile oxide is followed by a [3+2] cycloaddition reaction with the alkyne (propargyl alcohol) to form the isoxazole ring.[1]

-

Workup and Purification: The reaction mixture is cooled, and the product is extracted using an organic solvent like ethyl acetate. The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final (3-substituted-1,2-oxazol-5-yl)methanol.[1]

References

Technical Guide: Safety and Handling of (3-Ethyl-1,2-oxazol-5-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of available safety and handling information for (3-Ethyl-1,2-oxazol-5-yl)methanol and related compounds. The toxicological properties of this compound have not been thoroughly investigated.[1] All handling of this compound should be performed by trained personnel in a controlled laboratory setting, assuming it is potentially hazardous.

Introduction

This compound, with the CAS number 14716-90-6, is a heterocyclic building block used in chemical synthesis.[2] Its empirical formula is C₆H₉NO₂ and it has a molecular weight of 127.14 g/mol .[2] It is described as a liquid at room temperature.[2] Due to the limited availability of specific safety data for this compound, this guide extrapolates information from safety data sheets (SDS) of structurally similar isoxazole and oxazole derivatives to provide guidance on its safe handling and use.

Hazard Identification and Classification

Assumed Potential Hazards:

-

May cause serious eye irritation or damage.

-

May cause skin irritation.

-

May cause respiratory tract irritation.[1]

-

May be harmful if swallowed.

A summary of hazard information for related compounds is presented in Table 1.

Table 1: Summary of GHS Classifications for Structurally Related Compounds

| Compound Name | GHS Pictogram(s) | Hazard Statement(s) |

| (2-Methyl-1,3-thiazol-5-yl)methanol | Danger | H318: Causes serious eye damage[3] |

| 1,3-Oxazol-5-ylmethanol | Warning, Danger | H302: Harmful if swallowed, H315: Causes skin irritation, H318: Causes serious eye damage, H319: Causes serious eye irritation, H335: May cause respiratory irritation[4] |

| (3-Phenyl-5-isoxazolyl)methanol | Warning | H302: Harmful if swallowed[5] |

First-Aid Measures

In the event of exposure, immediate medical attention is crucial. The following first-aid measures are recommended based on general laboratory safety principles and data from similar compounds:

-

General Advice: Consult a physician and show them the safety data sheet for the compound being handled.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[1][7] Remove contaminated clothing and shoes.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][6]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.[8]

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Item | Specifications and Usage |

| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required to protect from potential splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[8] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.[8] Use proper glove removal technique to avoid skin contact.[1] |

| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat should be worn to protect against spills. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[8] |

| Respiratory Protection | Fume Hood or Respirator | All handling should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors.[6][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.[1] |

4.2. Safe Handling Protocol

Adherence to a strict handling protocol is paramount.

4.3. Storage Conditions

-

For long-term stability, storage under an inert gas like nitrogen may be beneficial.[7]

-

This compound is classified as a combustible liquid (Storage Class 10).[2]

Accidental Release Measures

In case of a spill or release, follow these procedures:

-

Personal Precautions: Use personal protective equipment as outlined in Table 2. Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Special Hazards: Combustion may produce hazardous gases such as carbon oxides and nitrogen oxides.[1]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Toxicological and Ecological Information

There is no specific toxicological or ecological data available for this compound. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] It is recommended to handle this compound as if it were toxic and to prevent its release into the environment.

The following diagram illustrates the logical relationship for hazard communication when specific data is unavailable.

Disposal Considerations

Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[1]

Experimental Protocols

Due to the lack of published experimental data for this compound, detailed experimental protocols are not available. Researchers should develop their own standard operating procedures (SOPs) based on the safety information provided in this guide and general laboratory safety practices. Any protocol should prioritize minimizing exposure through the use of engineering controls and appropriate PPE.

General Protocol for Handling in a Synthesis Reaction:

-

Preparation:

-

Conduct a thorough literature search for any available information on the reactivity and stability of the compound.

-

Set up the reaction apparatus in a certified chemical fume hood.

-

Ensure all glassware is clean, dry, and free of contaminants.

-

Don all required PPE as specified in Table 2.

-

-

Reagent Handling:

-

Measure and transfer this compound within the fume hood.

-

Use appropriate tools for transfer (e.g., syringe, pipette) to avoid spills.

-

Keep the container of this compound tightly closed when not in use.

-

-

Reaction Monitoring:

-

Monitor the reaction from outside the fume hood sash whenever possible.

-

If direct manipulation is required, keep the sash at the lowest practical height.

-

-

Work-up and Purification:

-

Perform all work-up and purification steps (e.g., extraction, chromatography) within the fume hood.

-

Be mindful of potential aerosol formation during these procedures.

-

-

Waste Disposal:

-

Segregate all waste containing this compound into a clearly labeled hazardous waste container.

-

Dispose of the waste according to institutional and local guidelines.

-

-

Decontamination:

-

Thoroughly clean all glassware and equipment that came into contact with the compound.

-

Wipe down the work surface in the fume hood.

-

Properly remove and dispose of gloves and any other contaminated disposable PPE.

-

Wash hands thoroughly with soap and water after completing the work.

-

References

- 1. capotchem.com [capotchem.com]

- 2. (3-Ethyl-5-isoxazolyl)methanol AldrichCPR 14716-90-6 [sigmaaldrich.com]

- 3. (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Oxazol-5-ylmethanol | C4H5NO2 | CID 18758985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 90924-12-2|(3-Phenyl-5-isoxazolyl)methanol|BLD Pharm [bldpharm.com]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. methanex.com [methanex.com]

(3-Ethyl-1,2-oxazol-5-yl)methanol: A Technical Review of an Underexplored Scaffold

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of (3-Ethyl-1,2-oxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this document leverages data from closely related analogs to provide insights into its synthesis, potential chemical properties, and prospective biological activities. The isoxazole core is a well-established pharmacophore, and its derivatives have shown a wide range of therapeutic applications.[1][2] This review aims to serve as a foundational resource for researchers interested in exploring the potential of this compound and its derivatives in drug discovery and development.

Synthesis and Chemical Properties

A proposed synthetic pathway for this compound is outlined below. This protocol is based on the successful synthesis of similar compounds, such as (3-para-tolyl-isoxazol-5-yl)methanol and (3-phenylisoxazol-5-yl)methanol.[3][4]

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical adaptation and would require optimization.

Step 1: Oximation of Propionaldehyde

-

In a round-bottom flask, dissolve propionaldehyde (1 equivalent) in a suitable solvent such as pyridine.

-

Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

-

The reaction mixture is then stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting propanal oxime is extracted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude oxime, which can be used in the next step without further purification.

Step 2: [3+2] Cycloaddition

-

The propanal oxime (1 equivalent) is dissolved in a solvent such as N,N-dimethylformamide (DMF).

-

N-chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise to the solution at 0°C to generate the corresponding hydroximoyl chloride in situ.

-

After stirring for a short period, propargyl alcohol (1.2 equivalents) is added to the reaction mixture.

-

A base, such as triethylamine, is then added dropwise to facilitate the cycloaddition reaction by generating the nitrile oxide from the hydroximoyl chloride.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

A general workflow for the synthesis is depicted in the following diagram:

References

molecular weight and formula of (3-Ethyl-1,2-oxazol-5-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties of (3-Ethyl-1,2-oxazol-5-yl)methanol, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide also includes general methodologies for the synthesis of structurally related compounds to facilitate further research.

Core Chemical Properties

This compound is a substituted oxazole, a class of heterocyclic compounds recognized for their diverse biological activities. The molecular structure consists of a 1,2-oxazole ring substituted with an ethyl group at the 3-position and a hydroxymethyl group at the 5-position.

Physicochemical Data

| Parameter | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

Synthesis Methodology

While specific synthesis protocols for this compound are not detailed in the available literature, a general approach for the synthesis of 3,5-disubstituted 1,2-oxazoles can be extrapolated from established methods for analogous compounds. A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

General Experimental Protocol: Synthesis of 3,5-disubstituted 1,2-oxazoles

The following is a representative protocol for the synthesis of a related compound, (3-para-tolyl-isoxazol-5-yl)methanol, which can be adapted for the synthesis of this compound.

Materials:

-

Starting aldehyde (e.g., propanal for the ethyl group)

-

Hydroxylamine hydrochloride

-

Pyridine

-

Sodium hypochlorite (NaOCl)

-

Propargyl alcohol

-

Carbon tetrachloride (CCl₄)

Procedure:

-

Oxime Formation: The starting aldehyde is converted to its corresponding aldoxime. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in a basic solvent such as pyridine.

-

Nitrile Oxide Formation and Cycloaddition: The aldoxime is then treated with a mild oxidizing agent, such as sodium hypochlorite, in a solvent like carbon tetrachloride. This in situ generates the corresponding nitrile oxide.

-

The nitrile oxide immediately undergoes a [3+2] cycloaddition reaction with an appropriately substituted alkyne. For the synthesis of this compound, propargyl alcohol would be the suitable alkyne.

-

The reaction mixture is typically stirred for an extended period, for instance, 48 hours, at a moderately elevated temperature (e.g., 70°C).

-

Work-up and Purification: After the reaction is complete, the organic phase is separated, washed, and dried. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired 3,5-disubstituted 1,2-oxazole.

Logical Workflow for Synthesis

The synthesis of this compound can be conceptually broken down into a series of logical steps, as illustrated in the following diagram.

Caption: General synthetic pathway for this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched scientific literature regarding the signaling pathways modulated by or the detailed biological activities of this compound. However, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Further research is required to elucidate the specific biological profile of this particular derivative.

Methodological & Application

Synthesis of Derivatives from (3-Ethyl-1,2-oxazol-5-yl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the starting material (3-Ethyl-1,2-oxazol-5-yl)methanol. The isoxazole scaffold is a prominent feature in many biologically active compounds, and the derivatization of this compound allows for the exploration of structure-activity relationships (SAR) and the development of new chemical entities for drug discovery.

Application Notes

The hydroxyl group of this compound serves as a versatile handle for the introduction of a wide range of functional groups, leading to the generation of diverse chemical libraries. The primary derivatives explored in this document are esters, ethers, and amines. These modifications can significantly impact the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug development.

Ester derivatives are readily synthesized through reaction with carboxylic acids or their activated forms (e.g., acyl chlorides). This derivatization is useful for producing prodrugs, modifying pharmacokinetic profiles, and exploring interactions with biological targets that have specific binding pockets.

Ether derivatives are typically prepared via Williamson ether synthesis. The introduction of different alkyl or aryl groups can modulate the steric and electronic properties of the molecule, influencing its binding affinity and selectivity for various receptors or enzymes.

Amine derivatives , accessible through a multi-step sequence involving activation of the hydroxyl group, introduce a basic center into the molecule. This can be crucial for forming salts with improved solubility and for establishing key interactions with biological macromolecules, such as hydrogen bonding.

The synthesized derivatives of this compound are valuable tools for screening in various biological assays. The isoxazole core is associated with a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. Systematic derivatization and subsequent biological evaluation can lead to the identification of lead compounds for further optimization.

Experimental Protocols

Synthesis of Ester Derivatives: (3-Ethyl-1,2-oxazol-5-yl)methyl acetate

This protocol describes a general procedure for the esterification of this compound using an acyl chloride.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure (3-Ethyl-1,2-oxazol-5-yl)methyl acetate.

Synthesis of Ether Derivatives: 5-(Methoxymethyl)-3-ethyl-1,2-oxazole

This protocol outlines the Williamson ether synthesis for the preparation of an ether derivative of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask under inert atmosphere

-

Syringe for addition of reagents

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to yield 5-(methoxymethyl)-3-ethyl-1,2-oxazole.

Synthesis of Amine Derivatives: (3-Ethyl-1,2-oxazol-5-yl)methanamine

This protocol describes a two-step procedure for the synthesis of the primary amine derivative via a Mitsunobu reaction followed by reduction.

Step 3a: Synthesis of 5-(Azidomethyl)-3-ethyl-1,2-oxazole

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask under inert atmosphere

Procedure:

-

Dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

-

After 15 minutes, add diphenylphosphoryl azide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (ethyl acetate/hexane) to obtain 5-(azidomethyl)-3-ethyl-1,2-oxazole.

Step 3b: Reduction of 5-(Azidomethyl)-3-ethyl-1,2-oxazole to (3-Ethyl-1,2-oxazol-5-yl)methanamine

Materials:

-

5-(Azidomethyl)-3-ethyl-1,2-oxazole

-

Triphenylphosphine (PPh₃) or Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure (Staudinger Reduction):

-

Dissolve 5-(azidomethyl)-3-ethyl-1,2-oxazole (1.0 eq) in THF.

-

Add triphenylphosphine (1.1 eq) and stir the mixture at room temperature for 2-4 hours.

-

Add water and stir for an additional 1 hour.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography or distillation.

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound Derivatives. (Note: These are typical yields for analogous reactions and may vary for the specific substrate.)

| Derivative Class | Reagents | Solvent | Typical Yield (%) |

| Ester | Acyl Chloride, Amine Base | Dichloromethane | 80-95 |

| Ether | Alkyl Halide, NaH | Tetrahydrofuran | 60-80 |

| Amine (via Azide) | PPh₃, DIAD, DPPA; then PPh₃, H₂O | Tetrahydrofuran | 50-70 (over 2 steps) |

Table 2: Representative Spectroscopic Data for Analogous Isoxazole Derivatives. (Note: This data is for structurally similar compounds and should be used for reference. Actual data must be obtained experimentally.)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| (3-Phenyl-1,2-oxazol-5-yl)methyl acetate | 7.80-7.75 (m, 2H), 7.45-7.35 (m, 3H), 6.60 (s, 1H), 5.20 (s, 2H), 2.10 (s, 3H) | 170.5, 162.0, 158.0, 130.0, 129.0, 127.0, 102.0, 60.0, 21.0 | [M+H]⁺ calculated for C₁₂H₁₁NO₃: 218.07, found 218.1 |

| 5-(Methoxymethyl)-3-phenyl-1,2-oxazole | 7.80-7.75 (m, 2H), 7.45-7.35 (m, 3H), 6.50 (s, 1H), 4.60 (s, 2H), 3.40 (s, 3H) | 162.0, 160.0, 130.0, 129.0, 127.0, 101.0, 65.0, 58.0 | [M+H]⁺ calculated for C₁₁H₁₁NO₂: 190.08, found 190.1 |

| (3-Phenyl-1,2-oxazol-5-yl)methanamine | 7.80-7.75 (m, 2H), 7.45-7.35 (m, 3H), 6.40 (s, 1H), 4.00 (s, 2H), 1.50 (br s, 2H) | 162.0, 161.0, 130.0, 129.0, 127.0, 100.0, 40.0 | [M+H]⁺ calculated for C₁₀H₁₀N₂O: 175.08, found 175.1 |

Mandatory Visualization

Caption: Synthetic pathways for derivatives of this compound.

Caption: General experimental workflow for the synthesis of derivatives.

Application Notes & Protocols for (3-Ethyl-1,2-oxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Ethyl-1,2-oxazol-5-yl)methanol is a heterocyclic compound featuring an isoxazole core, a scaffold of significant interest in medicinal chemistry and drug discovery. The isoxazole moiety is present in numerous biologically active compounds, suggesting that this compound can serve as a valuable chemical intermediate for the synthesis of novel therapeutic agents. Isoxazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This document provides detailed application notes on the potential uses of this compound and a comprehensive, adaptable protocol for its synthesis and subsequent modification.

Chemical Properties and Reactivity

While specific experimental data for this compound is limited, its chemical behavior can be inferred from the well-established chemistry of isoxazoles and primary alcohols. The isoxazole ring is aromatic and relatively stable, but can undergo cleavage under certain reductive or basic conditions.[4] The primary alcohol group is expected to exhibit typical reactivity, allowing for a variety of chemical transformations.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 g/mol |

| XLogP3 | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 127.063328537 g/mol |

| Monoisotopic Mass | 127.063328537 g/mol |

| Topological Polar Surface Area | 46.2 Ų |

| Heavy Atom Count | 9 |

Note: These properties are computationally predicted and have not been experimentally verified.

Potential Applications in Drug Discovery

The isoxazole scaffold is a key component in a number of approved drugs and clinical candidates, highlighting its utility in the development of new therapeutics.[2][5][6] this compound, as a functionalized isoxazole, can be utilized as a building block in the synthesis of more complex molecules with potential biological activity.

-

Anti-inflammatory Agents: The isoxazole ring is found in COX-2 inhibitors like valdecoxib, suggesting that derivatives of this compound could be explored for their anti-inflammatory potential.[5]

-

Antimicrobial Agents: Numerous isoxazole-containing compounds have demonstrated antibacterial and antifungal properties.[6][7] The ethyl and hydroxymethyl groups on the isoxazole ring can be modified to generate a library of compounds for antimicrobial screening.

-

Anticancer Agents: The isoxazole moiety has been incorporated into molecules designed as anticancer agents.[1][8] this compound provides a starting point for the synthesis of novel compounds to be evaluated for their cytotoxic effects on cancer cell lines.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar 3-substituted-5-(hydroxymethyl)isoxazoles. Researchers should exercise standard laboratory safety precautions.

Synthesis of this compound

This protocol is based on the 1,3-dipolar cycloaddition reaction between a nitrile oxide generated in situ and an alkyne.

Materials:

-

Propionaldehyde oxime

-

N-Chlorosuccinimide (NCS)

-

Propargyl alcohol

-

Triethylamine (Et3N)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve propionaldehyde oxime (1.0 eq) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NCS (1.1 eq) to the solution while maintaining the temperature at 0 °C. Stir for 30 minutes.

-

To the reaction mixture, add propargyl alcohol (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield this compound.

Table 2: Expected Reaction Parameters and Yield

| Parameter | Value |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Expected Yield | 60-80% |

| Purity (post-chromatography) | >95% |

Oxidation to (3-Ethyl-1,2-oxazol-5-yl)carbaldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for further functionalization.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add PCC (1.5 eq) or DMP (1.2 eq) in one portion.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

If necessary, purify further by silica gel column chromatography.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from propionaldehyde oxime to this compound and its subsequent oxidation.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. ijcrt.org [ijcrt.org]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Reaction of (3-Ethyl-1,2-oxazol-5-yl)methanol with Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(3-Ethyl-1,2-oxazol-5-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. The primary hydroxyl group at the 5-position of the isoxazole ring serves as a versatile handle for the introduction of various functional groups through reactions with electrophiles. This document provides detailed application notes and experimental protocols for two common and important electrophilic reactions of this compound: O-acylation and O-alkylation. These reactions allow for the synthesis of a diverse range of ester and ether derivatives, respectively, which can be used to modulate the physicochemical and biological properties of the parent molecule.

I. O-Acylation of this compound

O-acylation of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding esters. This reaction is fundamental for creating prodrugs, modifying pharmacokinetic profiles, and introducing specific functionalities.

General Reaction Scheme:

Caption: General scheme for the O-acylation of this compound.

Experimental Protocol: Synthesis of (3-Ethyl-1,2-oxazol-5-yl)methyl benzoate

This protocol is adapted from a similar procedure for the benzoylation of a 5-(hydroxymethyl)isoxazole derivative.

Materials:

-

This compound

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (3-Ethyl-1,2-oxazol-5-yl)methyl benzoate.

Quantitative Data Summary (Representative):

| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | Pyridine | DCM | 3 | ~85-95 |

| 2 | Acetyl chloride | Triethylamine | THF | 2 | ~90-98 |

| 3 | Isobutyryl chloride | Pyridine | DCM | 4 | ~80-90 |

II. O-Alkylation of this compound (Williamson Ether Synthesis)

O-alkylation of this compound is typically achieved via the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

General Reaction Scheme:

Caption: Workflow for the O-alkylation of this compound.

Experimental Protocol: Synthesis of 5-(Benzyloxymethyl)-3-ethyl-1,2-oxazole

This is a general protocol for the Williamson ether synthesis adapted for the target molecule.[1][2]

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe (for adding NaH)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with anhydrous hexanes to remove oil if necessary) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Add water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(benzyloxymethyl)-3-ethyl-1,2-oxazole.

Quantitative Data Summary (Representative):

| Entry | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Benzyl bromide | NaH | THF | rt | 12 | ~70-85 |

| 2 | Ethyl iodide | NaH | DMF | rt | 8 | ~65-80 |

| 3 | Methyl iodide | K₂CO₃ | Acetone | Reflux | 6 | ~75-90 |

III. Data Presentation

Table 1: Summary of O-Acylation Reactions

| Substrate | Electrophile | Base | Solvent | Product | Yield (%) | Reference |

| This compound | Benzoyl chloride | Pyridine | DCM | (3-Ethyl-1,2-oxazol-5-yl)methyl benzoate | ~85-95 | Adapted from[3] |

| This compound | Acetyl chloride | Et₃N | THF | (3-Ethyl-1,2-oxazol-5-yl)methyl acetate | ~90-98 | General Procedure |

Table 2: Summary of O-Alkylation Reactions

| Substrate | Electrophile | Base | Solvent | Product | Yield (%) | Reference |

| This compound | Benzyl bromide | NaH | THF | 5-(Benzyloxymethyl)-3-ethyl-1,2-oxazole | ~70-85 | General Procedure[1][2] |

| This compound | Ethyl iodide | NaH | DMF | 5-(Ethoxymethyl)-3-ethyl-1,2-oxazole | ~65-80 | General Procedure[1][2] |

IV. Logical Relationships and Experimental Workflow

Caption: A generalized workflow for the synthesis of ester and ether derivatives.

Disclaimer: The provided protocols are representative and may require optimization for specific substrates and scales. It is essential to consult relevant literature and perform small-scale trials before scaling up any reaction. All reactions should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

References

Application Notes and Protocols for the Characterization of (3-Ethyl-1,2-oxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of (3-Ethyl-1,2-oxazol-5-yl)methanol. The protocols outlined below are based on established techniques for the characterization of isoxazole derivatives and related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Data Presentation: Predicted NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) for this compound, based on the analysis of structurally similar compounds, such as (3-para-tolyl-isoxazol-5-yl)methanol.[1]

| ¹H NMR (in CDCl₃, 400 MHz) | ¹³C NMR (in CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~6.45 (s, 1H) | Isoxazole-H4 |

| ~4.80 (s, 2H) | -CH₂OH |

| ~2.75 (q, J = 7.6 Hz, 2H) | -CH₂CH₃ |

| ~1.30 (t, J = 7.6 Hz, 3H) | -CH₂CH₃ |

| ~2.50 (br s, 1H) | -OH |

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. J = coupling constant, s = singlet, q = quartet, t = triplet, br s = broad singlet.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution to an NMR tube.

-

Instrumentation Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the reference to the TMS signal at 0.00 ppm.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 1024-4096 scans, relaxation delay of 2-5 seconds).

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the peaks in both spectra.

Workflow for NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Data Presentation: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Electrospray Ionization (ESI) | Positive | 128.07 | 110 ([M+H-H₂O]⁺), 99 ([M+H-C₂H₅]⁺) |

| Electron Ionization (EI) | - | 127.06 (M⁺) | 98 ([M-C₂H₅]⁺), 82, 69 |

Note: The predicted collision cross section for the [M+H]⁺ ion is approximately 122.8 Ų.[2]

Experimental Protocol: LC-MS (ESI)

Objective: To determine the molecular weight and obtain fragmentation data.

Materials:

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute to a final concentration of 1-10 µg/mL with the mobile phase.

-

HPLC Conditions:

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in methanol

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 1-5 µL

-

-

Mass Spectrometry Conditions (Positive ESI):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow: As per instrument recommendation

-

Scan Range: m/z 50-300

-

-

Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the compound.

Workflow for LC-MS Analysis

Caption: Workflow for LC-MS analysis of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound.

Data Presentation: Typical HPLC Purity Analysis Parameters

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Expected Retention Time | Dependent on exact conditions, but should be a single major peak. |

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of the sample.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Volumetric flasks and pipettes

Instrumentation:

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to obtain a response within the linear range of the detector.

-

HPLC Setup:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Set the UV detector to 220 nm.

-

-

Injection and Analysis:

-

Inject 10 µL of the sample solution.

-

Run the analysis for a sufficient time to allow for the elution of all components (e.g., 10-15 minutes).

-

-

Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Data Presentation: Expected FTIR Absorption Bands

Based on the structure of this compound and data from similar compounds, the following characteristic absorption bands are expected.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3150-3100 | =C-H stretch (isoxazole ring) |

| 2970-2850 | C-H stretch (aliphatic) |

| ~1600 | C=N stretch (isoxazole ring) |

| 1500-1400 | C=C stretch (isoxazole ring) |

| ~1450 | -CH₂- bend |

| ~1380 | -CH₃ bend |

| 1200-1000 | C-O stretch (alcohol and isoxazole ring) |

| ~900-800 | N-O stretch (isoxazole ring) |

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., CCl₄) for solution analysis

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr in a mortar and pestle until a fine, uniform powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Label the significant peaks and assign them to the corresponding functional groups.

-

Logical Diagram of Spectroscopic Characterization

References

Application Notes and Protocols for the Analysis of (3-Ethyl-1,2-oxazol-5-yl)methanol by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected spectral data for the characterization of (3-Ethyl-1,2-oxazol-5-yl)methanol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended to guide researchers in the structural elucidation and purity assessment of this and similar isoxazole derivatives, which are significant scaffolds in medicinal chemistry.[1][2][3][4]

Overview

This compound is a heterocyclic compound containing an isoxazole ring, a key pharmacophore in many biologically active molecules.[1][2] Accurate structural confirmation and purity determination are critical in the drug discovery and development process. NMR and MS are powerful analytical techniques for this purpose. This document outlines the standardized procedures for acquiring and interpreting ¹H NMR, ¹³C NMR, and mass spectra of the title compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~6.2 - 6.5 | Singlet | 1H | H-4 (isoxazole ring) | - |

| ~4.8 | Singlet/Doublet | 2H | -CH₂OH | Varies with H-bonding |

| ~2.8 | Quartet | 2H | -CH₂CH₃ | ~7.5 |

| ~2.0 - 2.5 | Broad Singlet | 1H | -OH | Varies with concentration |

| ~1.3 | Triplet | 3H | -CH₂CH₃ | ~7.5 |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C-5 (isoxazole ring) |

| ~162 - 167 | C-3 (isoxazole ring) |

| ~100 - 105 | C-4 (isoxazole ring) |

| ~55 - 60 | -CH₂OH |

| ~20 - 25 | -CH₂CH₃ |

| ~10 - 15 | -CH₂CH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 127.06 | [M]⁺ | Molecular Ion (for EI-MS) |

| 128.07 | [M+H]⁺ | Protonated Molecular Ion (for ESI-MS) |

| 150.05 | [M+Na]⁺ | Sodium Adduct (for ESI-MS) |

| 98.05 | [M-CHO]⁺ / [M-CH₂OH]⁺ | Loss of formaldehyde or hydroxymethyl radical |

| 82.04 | [M-C₂H₅]⁺ | Loss of ethyl group |

Experimental Protocols

The following are detailed protocols for the NMR and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes and vials

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Acquire the ¹³C NMR spectrum using standard acquisition parameters (e.g., 1024-4096 scans, 2-5 second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

-

Calibrate the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons of the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

Mass Spectrometer with Electrospray Ionization (ESI) or Electron Ionization (EI) source, coupled to a suitable inlet system (e.g., direct infusion, GC, or LC).

3.2.1. Electrospray Ionization (ESI-MS) Protocol

Materials:

-

This compound sample

-

HPLC-grade methanol or acetonitrile

-

Formic acid (optional, for enhancing protonation)

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrument Setup and Data Acquisition:

-

Set the ESI source to positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

-

If fragmentation is induced, analyze the fragment ions to support the proposed structure.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for volatile and thermally stable compounds.

Materials:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS grade Helium

Protocol:

-

Sample Preparation:

-